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In Vitro Susceptibility of Ibrexafungerp Against
Candida Species

The following table summarizes key in vitro activity data for ibrexafungerp against various Candida

species, including C. auris, from European multicenter studies. The Minimum Inhibitory Concentration

(MIC) is a key metric, with lower values indicating greater potency [1] [2].

Species
Number of
Isolates Tested

Modal MIC /
MIC₅₀ (mg/L)

MIC Range
(mg/L)

Geometric Mean
MIC (mg/L)

Candida auris 22 0.5 0.25 - 1 -

Candida albicans 163 0.125 / 0.06 0.016 - 0.5 0.062

Candida glabrata 60 0.25 / 0.25 0.125 - 0.5 -

Candida
parapsilosis

108 0.5 / 0.5 0.125 - ≥8 -

Candida
tropicalis

40 0.5 / 0.5 0.06 - ≥8 0.517
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A separate large-scale study of 1,965 contemporary Danish yeast isolates confirmed these findings, reporting

a consistent modal MIC of 0.5 mg/L for C. auris* and aligning with the MIC profiles for other species [2].

The activity against *C. auris is particularly significant as this pathogen is often multidrug-resistant.

Activity Against Resistant Isolates

Ibrexafungerp's novel mechanism offers a potential advantage against resistant infections.

Activity vs. Azole-Resistant Isolates: Ibrexafungerp has demonstrated potent in vitro activity

against fluconazole-resistant isolates of various Candida species [1]. This is crucial for C. auris,
given that over 90% of clinical strains are resistant to fluconazole [3] [4].

Activity vs. Echinocandin-Resistant Isolates: While both ibrexafungerp and echinocandins (e.g.,
caspofungin) target glucan synthase, they bind to different subunits of the enzyme. This results in

very limited cross-resistance [5] [1]. Ibrexafungerp remains active against some Candida isolates
that have developed echinocandin resistance due to specific mutations in the Fks1 protein [2].

Detailed Experimental Methodology

The quantitative data presented above was generated using standardized, reproducible protocols.

Reference Method: The data was obtained using the EUCAST broth microdilution method (E.Def
7.3.2), which is a globally recognized standard for antifungal susceptibility testing [1] [2].
Procedure Overview:

Inoculum Preparation: Isolates are cultured on agar to ensure purity and viability. A
standardized suspension of yeast cells is prepared in a saline solution [1].

Drug Dilution: A stock solution of ibrexafungerp is serially diluted two-fold in a liquid medium
(RPMI) within microtiter plates to create a range of concentrations (e.g., 0.008–8 mg/L) [2].

Inoculation and Incubation: Each well of the plate is inoculated with the yeast suspension and
incubated at 35°C for 24 hours [1] [2].

MIC Determination: The MIC is determined as the lowest drug concentration that produces
a 50% visual reduction in fungal growth compared to the drug-free control well [1] [2].

Quality Control: The following quality control strains are included to ensure the reliability of each test
run: C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 [1] [2].

Mechanism of Action and Cross-Resistance
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The distinct mechanism of ibrexafungerp underpins its activity against resistant pathogens. The diagram

below illustrates its target and the basis for its lack of cross-resistance with echinocandins.

Ibrexafungerp vs. Echinocandin Binding Sites
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Ibrexafungerp is a triterpenoid antifungal that inhibits the synthesis of β-(1,3)-D-glucan, a key polymer

essential for fungal cell wall integrity. This action leads to osmotic instability, cell lysis, and death [5].

Novel Binding Site: While both ibrexafungerp and echinocandins inhibit the same enzyme, they
bind to different subunits. Echinocandins target the catalytic Fks1p subunit, whereas

ibrexafungerp targets the regulatory Rho1p subunit [5].
Therapeutic Implication: This difference in binding sites is the molecular reason for the limited
cross-resistance between ibrexafungerp and echinocandins. A fungal strain resistant to
echinocandins due to a mutation in the FKS1 gene may still remain susceptible to ibrexafungerp [1]

[2].

Research Implications Summary

For researchers and drug development professionals, the data indicates that ibrexafungerp is a promising

candidate, particularly due to its:

Potent In Vitro Activity: Demonstrated efficacy against a wide range of Candida species, including

multidrug-resistant C. auris.
Oral Availability: As an oral agent, it addresses a significant gap in the treatment of invasive fungal

infections, which are currently dominated by intravenous drugs [5] [1].
Potential for Combination Therapy: Its unique mechanism and activity against resistant strains

make it a strong candidate for future combination antifungal regimens [6] [4].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://www.smolecule.com/products/s535634?utm_src=pdf-body-img
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447529/
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447529/
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.906563/full
https://www.mdpi.com/2309-608X/8/10/1106
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447529/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.906563/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350400/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2025.1641373/full
https://www.smolecule.com/products/s535634?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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